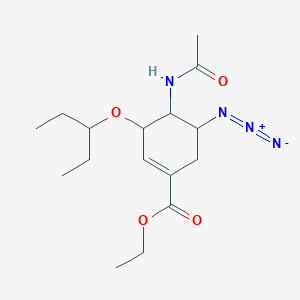
Ethyl(3R,4R,5S)-4-N-Acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate
概要
説明
Ethyl(3R,4R,5S)-4-N-Acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate is a synthetic organic compound with potential applications in medicinal chemistry and pharmaceutical research. This compound features a cyclohexene ring substituted with acetamido, azido, and ethylpropoxy groups, making it a versatile molecule for various chemical reactions and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(3R,4R,5S)-4-N-Acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the cyclohexene ring, which is functionalized with the necessary substituents.
Acetamido Group Introduction: The acetamido group is introduced through an acetylation reaction using acetic anhydride and a suitable base.
Azido Group Introduction: The azido group is introduced via nucleophilic substitution, typically using sodium azide in an aprotic solvent.
Ethylpropoxy Group Introduction: The ethylpropoxy group is introduced through an etherification reaction using ethylpropyl alcohol and an acid catalyst.
Esterification: The final step involves esterification to form the ethyl ester of the carboxylic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction of the azido group can yield amines, which can further react to form various derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido and ethylpropoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation Products: Nitro and nitroso derivatives.
Reduction Products: Amines and their derivatives.
Substitution Products: Various substituted cyclohexene derivatives.
科学的研究の応用
Ethyl(3R,4R,5S)-4-N-Acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly in antiviral and anticancer research.
Biological Studies: It serves as a probe for studying biological pathways involving azido and acetamido groups.
Chemical Biology: The compound is used in click chemistry for bioconjugation and labeling of biomolecules.
Pharmaceutical Research: It is investigated for its potential therapeutic properties and as a precursor for active pharmaceutical ingredients.
作用機序
The mechanism of action of Ethyl(3R,4R,5S)-4-N-Acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate involves its interaction with biological targets through its functional groups:
Azido Group: The azido group can participate in bioorthogonal reactions, enabling the compound to label and track biomolecules.
Acetamido Group: The acetamido group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.
Ethylpropoxy Group: This group can modulate the compound’s lipophilicity and membrane permeability, affecting its bioavailability.
類似化合物との比較
Ethyl(3R,4R,5S)-4-N-Acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate can be compared with similar compounds such as:
Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate: This compound has an amino group instead of an azido group, affecting its reactivity and biological interactions.
Ethyl (3R,4R,5S)-4-acetamido-5-hydroxy-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate: This compound has a hydroxy group, which can participate in different chemical reactions and biological pathways.
Ethyl (3R,4R,5S)-4-acetamido-5-methyl-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate: This compound has a methyl group, influencing its steric and electronic properties.
The uniqueness of this compound lies in its azido group, which enables bioorthogonal chemistry applications and provides distinct reactivity compared to its analogs.
特性
分子式 |
C16H26N4O4 |
|---|---|
分子量 |
338.40 g/mol |
IUPAC名 |
ethyl 4-acetamido-5-azido-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C16H26N4O4/c1-5-12(6-2)24-14-9-11(16(22)23-7-3)8-13(19-20-17)15(14)18-10(4)21/h9,12-15H,5-8H2,1-4H3,(H,18,21) |
InChIキー |
MPTCBJSPQVJIPZ-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N=[N+]=[N-])C(=O)OCC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














